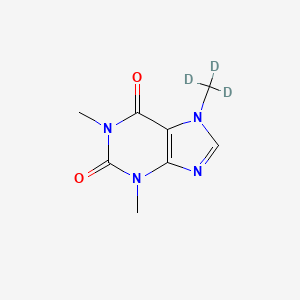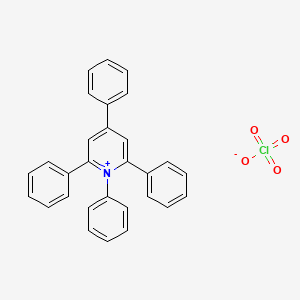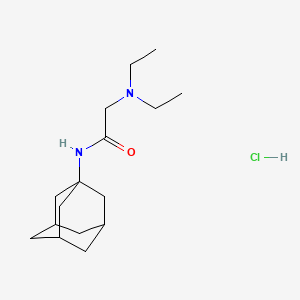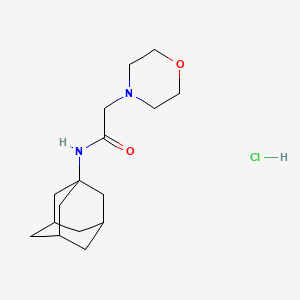
1,3-Dimetil-7-(trideuteriometil)purina-2,6-diona
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is structurally similar to theophylline and caffeine, which are well-known for their stimulant effects. The presence of trideuteriomethyl groups makes this compound particularly interesting for research purposes, especially in the fields of pharmacology and biochemistry .
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Safety and Hazards
While specific safety and hazards information for 1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione, also known as caffeine-d3, is a deuterated form of caffeine. The primary targets of this compound are adenosine receptors . Adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin .
Mode of Action
The compound acts as an antagonist of adenosine receptors, promoting neurotransmitter release . This interaction with its targets results in increased alertness in the central nervous system .
Biochemical Pathways
1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione affects the purine degradation pathway . It is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase . It is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .
Result of Action
The molecular and cellular effects of the compound’s action involve significant analgesic and anti-inflammatory activities . These effects involve TRPA1 antagonism and PDE4/7 inhibition .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation of co-crystals with carboxylic acids has been reported . These co-crystals are formed through various weak nonbonding interactions such as directional hydrogen bonds and π···π interactions . These interactions can influence the compound’s stability and possibly its bioavailability .
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- typically involves the methylation of xanthine derivatives. One common method includes the reaction of 1,3-dimethylxanthine with trideuteriomethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- is unique due to the presence of trideuteriomethyl groups, which can provide insights into the metabolic pathways and mechanisms of action of xanthine derivatives. This isotopic labeling also makes it a valuable tool in pharmacokinetic studies and drug development .
Propiedades
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514759 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26351-04-2 | |
| Record name | 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26351-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654640.png)




![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)

![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)
![2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol](/img/structure/B1654655.png)
![13,15-Dichloro-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654656.png)
![14-Methoxy-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654657.png)
![14-Methoxy-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654658.png)
![8-Methyl-5-morpholin-4-yl-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654659.png)
![4,8,10,12-Tetramethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1654661.png)
